Bromadol

Übersicht

Beschreibung

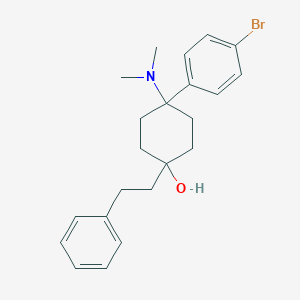

Bromadol, also known as 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol, is a potent synthetic opioid with a distinctive arylcyclohexylamine chemical structure. It was developed by Daniel Lednicer at Upjohn in the 1970s. This compound is known for its extremely high potency, estimated to be around 10,000 times that of morphine in initial studies, although later studies using more modern techniques assigned a value of 504 times the potency of morphine for the more active trans-isomer .

Wissenschaftliche Forschungsanwendungen

Bromadol has several scientific research applications, including:

Chemistry: this compound is used as a reference compound in the study of synthetic opioids and their structure-activity relationships.

Biology: this compound is used in biological research to study the effects of potent opioids on cellular and molecular processes.

Medicine: this compound is investigated for its potential use as a powerful analgesic in the treatment of severe pain.

Wirkmechanismus

Mode of Action

Opioids typically work by binding to opioid receptors in the brain and spinal cord, blocking pain signals and inducing a feeling of euphoria .

Result of Action

Bromadol is reported to have a potency around 504 times that of morphine for the more active trans-isomer . This suggests that it has a strong analgesic effect, providing significant pain relief.

Biochemische Analyse

Biochemical Properties

Bromadol HCL BDPC is a potent opioid receptor agonist

Cellular Effects

The cellular effects of this compound HCL BDPC are primarily due to its action as an opioid receptor agonist It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound HCL BDPC exerts its effects at the molecular level primarily through its action as an opioid receptor agonist It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

This compound HCL BDPC has been found to be a highly potent analgesic in animal models

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bromadol involves several steps, starting with the preparation of the key intermediate, 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol. The process typically involves the following steps:

Formation of the cyclohexanol ring: This step involves the reaction of 4-bromobenzyl chloride with cyclohexanone in the presence of a base to form the cyclohexanol ring.

Introduction of the dimethylamino group: The dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine.

Addition of the phenylethyl group: The phenylethyl group is added via a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step .

Analyse Chemischer Reaktionen

Types of Reactions: Bromadol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction of this compound can lead to the formation of reduced analogs with different pharmacological properties.

Substitution: this compound can undergo substitution reactions, particularly at the bromine and dimethylamino groups, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.

Major Products Formed:

Oxidation products: Various oxidized derivatives of this compound.

Reduced analogs: Reduced forms of this compound with altered pharmacological properties.

Substituted derivatives: Derivatives with different substituents at the bromine and dimethylamino positions.

Vergleich Mit ähnlichen Verbindungen

Bromadol is unique among synthetic opioids due to its extremely high potency and distinctive chemical structure. Similar compounds include:

U-47700: Another potent synthetic opioid with a different chemical structure but similar pharmacological effects.

Brorphine: A synthetic opioid with high efficacy and potency.

Isotonitazene: A potent synthetic opioid with a different chemical structure but similar effects on the μ-opioid receptor.

This compound stands out due to its unique arylcyclohexylamine structure and its exceptionally high potency compared to other synthetic opioids .

Biologische Aktivität

Bromadol, chemically known as 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol, is a potent synthetic opioid developed in the 1970s. Initially, it was reported to be approximately 10,000 times more potent than morphine, although later studies have refined this estimate to about 504 times the potency of morphine for its more active trans-isomer . Its unique arylcyclohexylamine structure contributes to its significant biological activity, primarily through its interaction with the mu-opioid receptor (MOR).

Opioid Receptor Interaction

This compound functions as an agonist at the mu-opioid receptor, which is a primary target for pain relief. The compound binds to these receptors in the central nervous system, blocking pain signals and inducing analgesic effects. This mechanism is typical of opioid drugs, which also produce euphoric effects due to their action on the brain's reward pathways.

The potency and efficacy of this compound have been evaluated through various in vitro assays. Notably, studies have shown that this compound has an effective concentration (EC50) of approximately 1.89 nM for β-arrestin2 recruitment and 3.04 nM for mini-Gi recruitment, indicating its strong agonistic properties compared to other opioids like hydromorphone .

Analgesic Effects

This compound has been characterized as a highly potent analgesic in animal models. Its efficacy in pain management has been compared to traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs). The following table summarizes the comparative potency of this compound against other opioids:

| Compound | Potency (Relative to Morphine) | EC50 (nM) for β-arrestin2 | EC50 (nM) for mini-Gi |

|---|---|---|---|

| This compound | 504 | 1.89 | 3.04 |

| Hydromorphone | 1 | 2.43 | 5.67 |

| Fentanyl | 50 | 0.80 | 1.20 |

Case Studies and Research Findings

Recent research has focused on the biological activity of this compound within panels of emerging non-fentanyl opioids. A study published in Archives of Toxicology systematically evaluated a range of new psychoactive substances (NPS), including this compound, highlighting its significant efficacy and potential risks associated with its use .

Notable Findings:

- Efficacy : this compound showed higher efficacy than many traditional opioids in activating MOR, with a maximal receptor activation exceeding that of hydromorphone.

- Safety Profile : While this compound exhibits high potency, concerns regarding its safety profile have emerged due to the potential for overdose and dependence typical of opioid compounds.

Research Applications

This compound's unique properties make it a valuable compound for various scientific research applications:

- Pain Management Studies : Investigating its potential as an alternative analgesic in severe pain management.

- Opioid Pharmacology : Serving as a reference compound in studies exploring structure-activity relationships among synthetic opioids.

- Toxicology Research : Understanding the pharmacokinetics and toxicological profiles associated with high-potency opioids.

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28BrNO/c1-24(2)22(19-8-10-20(23)11-9-19)16-14-21(25,15-17-22)13-12-18-6-4-3-5-7-18/h3-11,25H,12-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSUTWWKYIVBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018410 | |

| Record name | Bromadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77239-98-6 | |

| Record name | Bromadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077239986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8HCJ9R4VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary impurity found in commercially available Bromadol and how can it be removed?

A1: Research has identified 2-phenylethanol as a major impurity in commercially available this compound samples. [] This impurity can be effectively removed by heating this compound under vacuum. This purification method offers a straightforward approach for large-scale production of this compound with higher purity. []

Q2: What analytical techniques are used to assess the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a key analytical technique employed to determine the purity of this compound. [] This method allows researchers to identify and quantify impurities like 2-phenylethanol, ensuring the quality and consistency of this compound samples for research and potential applications. []

Q3: What is the current research focus regarding novel synthetic opioids like this compound?

A3: Current research is actively investigating emerging non-fentanyl synthetic opioids, including this compound, to understand their potential presence and risks within the illicit drug market. [] This proactive approach aims to inform public health interventions and harm reduction strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.